Scopolamine methyl nitrate

Description

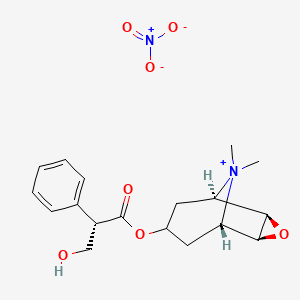

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO4.NO3/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;2-1(3)4/h3-7,12-17,20H,8-10H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQIVYOSLFLSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, white crystalline powder. | |

| Record name | SCOPOLAMINE METHYL NITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/886 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

6106-46-3 | |

| Record name | SCOPOLAMINE METHYL NITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/886 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

718.2 °F | |

| Record name | SCOPOLAMINE METHYL NITRATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/886 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Scopolamine Methyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism of action of scopolamine (B1681570) methyl nitrate (B79036), a peripherally acting muscarinic antagonist. It details the compound's receptor binding profile, downstream signaling consequences, and the experimental methodologies used for its characterization.

Executive Summary

Scopolamine methyl nitrate, also known as methscopolamine, is a quaternary ammonium (B1175870) derivative of scopolamine. Its primary mechanism of action is the competitive, non-selective antagonism of acetylcholine (B1216132) at all five subtypes of muscarinic acetylcholine receptors (M1-M5). The compound's charged nature restricts its passage across the blood-brain barrier, leading to predominantly peripheral effects. This makes it clinically useful for treating conditions requiring the blockade of peripheral muscarinic signaling, such as peptic ulcers and respiratory tract secretions, without inducing the central nervous system side effects associated with its tertiary amine parent compound, scopolamine.

Pharmacodynamics: Receptor Profile and Signaling

The core mechanism of this compound involves its high-affinity binding to muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). By occupying the acetylcholine binding site without activating the receptor, it prevents the endogenous ligand from initiating downstream signaling cascades.

Receptor Binding Affinity

This compound is a non-selective antagonist, meaning it binds with high affinity to all five mAChR subtypes. The binding affinity is typically determined through competitive radioligand binding assays, often using the radiolabeled form of the drug itself, [³H]-N-methylscopolamine ([³H]-NMS). The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.

While absolute Ki values can vary between studies depending on experimental conditions (e.g., tissue preparation, radioligand used), the general profile shows high, nanomolar-range affinity across all subtypes.

Table 1: Representative Binding Affinities (Ki) of Methylscopolamine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | G-Protein Coupling | Representative Ki (nM) | Reference |

| M1 | Gq/11 | 0.1 - 0.5 | |

| M2 | Gi/o | 0.2 - 0.8 | |

| M3 | Gq/11 | 0.1 - 0.6 | |

| M4 | Gi/o | 0.2 - 0.7 | |

| M5 | Gq/11 | 0.3 - 1.0 |

Note: Data is compiled from multiple sources and represents a typical range of reported values for N-methylscopolamine.

Antagonism of Downstream Signaling Pathways

This compound's antagonism prevents the conformational changes in the mAChR necessary to activate associated G-proteins. This effectively blocks two major signaling pathways initiated by acetylcholine.

M1, M3, and M5 receptors couple to G-proteins of the Gq/11 family. Acetylcholine binding normally activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, culminating in cellular responses like smooth muscle contraction and glandular secretion. This compound prevents this entire cascade by blocking the initial receptor activation.

Caption: Antagonism of the Gq/11 signaling pathway by this compound.

M2 and M4 receptors couple to inhibitory G-proteins (Gi/o). When activated by acetylcholine, the α-subunit of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunit can also directly open G-protein-coupled inwardly-rectifying potassium channels (GIRK), causing membrane hyperpolarization. These actions are crucial in cardiac tissue (slowing heart rate) and the central nervous system. This compound prevents both the inhibition of adenylyl cyclase and the activation of GIRK channels.

Caption: Antagonism of the Gi/o signaling pathway by this compound.

Experimental Protocols

The characterization of this compound's mechanism relies on standardized in vitro pharmacological assays.

Radioligand Competitive Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound.

Objective: To measure the ability of this compound to displace a known high-affinity radioligand from muscarinic receptors.

Methodology:

-

Preparation of Receptor Source: Membranes are prepared from cells or tissues recombinantly expressing a single subtype of human muscarinic receptor (e.g., CHO or HEK cells).

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the receptor-containing membranes.

-

Competition: Increasing concentrations of the unlabeled competitor drug (this compound) are added to the incubation mixture.

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays (e.g., Second Messenger Assays)

Functional assays measure the ability of an antagonist to inhibit the physiological response initiated by an agonist.

Objective: To determine the potency of this compound in blocking acetylcholine-induced cellular responses.

Methodology Example (Calcium Mobilization Assay for M3 Receptors):

-

Cell Culture: Cells expressing the M3 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a set period.

-

Agonist Stimulation: An agonist, such as acetylcholine or carbachol, is added at a fixed concentration (typically its EC80) to stimulate the M3 receptors.

-

Signal Detection: The resulting transient increase in intracellular calcium is measured using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound is quantified, and the data are plotted to generate a dose-response curve. From this curve, an IC50 value is determined, representing the concentration of the antagonist required to inhibit 50% of the agonist's response.

Conclusion

The mechanism of action of this compound is well-defined as a competitive, non-selective antagonist of muscarinic acetylcholine receptors. Its efficacy stems from its ability to bind with high affinity to all five receptor subtypes, thereby preventing acetylcholine from activating both the Gq/11 and Gi/o signaling pathways. The quaternary ammonium structure ensures its actions are largely confined to the periphery, defining its therapeutic profile. The characterization of its binding and functional properties through robust in vitro methods, such as radioligand binding and second messenger assays, provides the quantitative foundation for its clinical application and for the development of future peripherally-selective antimuscarinic agents.

The Pharmacological Profile of Scopolamine Methyl Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopolamine (B1681570) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its positively charged nitrogen atom significantly limits its ability to cross the blood-brain barrier, leading to a pharmacological profile dominated by peripheral anticholinergic effects. This technical guide provides a comprehensive overview of the pharmacological profile of Scopolamine methyl nitrate, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are also presented to support further research and drug development efforts.

Mechanism of Action

This compound functions as a non-selective competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1] It binds reversibly to these receptors, thereby inhibiting the effects of acetylcholine and other muscarinic agonists.[2] This blockade of parasympathetic stimulation results in a range of physiological effects.

Muscarinic Receptor Subtypes and Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses. Their signaling pathways are primarily determined by the type of G protein to which they couple.

-

M1, M3, and M5 Receptors: These subtypes predominantly couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels.

The following diagram illustrates the primary signaling pathways associated with muscarinic receptor subtypes.

Muscarinic Receptor Signaling Pathways

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its antagonism at muscarinic receptors in peripheral tissues.

Binding Affinity

This compound, often studied using its radiolabeled form [3H]N-methylscopolamine, exhibits high affinity for muscarinic receptors. However, its binding can show heterogeneity and may not directly correspond to the M1/M2 receptor subtypes as defined by pirenzepine.[3] Studies have shown that N-methylscopolamine binds to a subpopulation of total muscarinic receptors.[3]

| Receptor Subtype | Ligand | Tissue/Cell Line | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Muscarinic (total) | [3H]N-methylscopolamine | Rat Brain | 0.26 | - | [4] |

| M1 | [3H]N-methylscopolamine | CHO cells | 0.18 | - | [5] |

| M2 | [3H]N-methylscopolamine | CHO cells | 0.215 | - | [5] |

| M3 | [3H]N-methylscopolamine | CHO cells | 0.11 | - | [5] |

| M4 | [3H]N-methylscopolamine | CHO cells | 0.12 | - | [5] |

Note: Kd values can vary depending on the experimental conditions, such as tissue preparation and buffer composition.

Potency

The potency of this compound in antagonizing muscarinic receptor-mediated effects has been demonstrated in various in vitro and in vivo models. For instance, in studies on squirrel monkeys, scopolamine was found to be about 10 times more potent than methylscopolamine on a mg/kg basis in producing behavioral effects, suggesting that while methylscopolamine is less potent, it can produce central effects at higher doses.[6]

| Parameter | Agonist | Preparation | Value | Reference |

| IC50 | Acetylcholine | Guinea pig ileum | ~1 nM | [7] |

Pharmacokinetics

The quaternary ammonium structure of this compound is the primary determinant of its pharmacokinetic properties.

Absorption, Distribution, Metabolism, and Excretion

-

Absorption: As a quaternary ammonium compound, oral absorption of this compound is poor and variable, with only about 10-25% of an oral dose being absorbed.[2]

-

Distribution: Due to its permanent positive charge and low lipid solubility, this compound does not readily cross the blood-brain barrier.[8][9] This leads to predominantly peripheral effects.

-

Metabolism and Excretion: Limited information is available specifically for the metabolism of the methyl nitrate salt. The parent compound, scopolamine, is extensively metabolized, with only a small fraction excreted unchanged in the urine.[2]

| Parameter | Route of Administration | Value | Species | Reference |

| Oral Bioavailability | Oral | 10-25% (estimated for quaternary ammonium anticholinergics) | Human | [2] |

| CNS Penetration | Systemic | Poor | Rat, Squirrel Monkey | [6][8][9] |

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for muscarinic receptors using [3H]N-methylscopolamine.

Radioligand Binding Assay Workflow

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]N-methylscopolamine and a range of concentrations of the unlabeled test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a known muscarinic antagonist like atropine).

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Isolated Organ Bath for Smooth Muscle Contraction

This protocol outlines a method to assess the antagonistic effect of this compound on agonist-induced smooth muscle contraction.[10][11][12]

Methodology:

-

Tissue Preparation: Dissect a smooth muscle-containing tissue (e.g., guinea pig ileum, rat bladder) and cut it into strips or rings.

-

Mounting: Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2). Attach one end of the tissue to a fixed point and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

-

Agonist-Induced Contraction: Generate a cumulative concentration-response curve for a muscarinic agonist (e.g., carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissue and incubate with a specific concentration of this compound for a defined period.

-

Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the muscarinic agonist.

-

Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist's potency.

Isolated Organ Bath Experimental Workflow

Conclusion

This compound is a peripherally acting, non-selective muscarinic antagonist. Its quaternary ammonium structure restricts its entry into the central nervous system, making it a valuable tool for studying the peripheral effects of muscarinic receptor blockade and for therapeutic applications where central side effects are undesirable. The data and protocols presented in this guide provide a foundation for further investigation into the pharmacological properties and potential applications of this compound. Future research should focus on obtaining more precise binding affinities for all five human muscarinic receptor subtypes and detailed pharmacokinetic studies of the methyl nitrate salt to further refine its pharmacological profile.

References

- 1. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]

- 2. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors: differentiation from M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic cholinergic receptor subtypes in the rat brain. I. Quantitative autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subtype-selective inhibition of [methyl-3H]-N-methylscopolamine binding to muscarinic receptors by α-truxillic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the effects of scopolamine and methylscopolamine on the performance of a fixed-ratio discrimination in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Blood-brain barrier and electromagnetic fields: effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45 GHz microwaves in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dmt.dk [dmt.dk]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

Scopolamine Methyl Nitrate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopolamine (B1681570) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its positively charged nitrogen atom restricts its ability to cross the blood-brain barrier, leading to a pharmacological profile dominated by peripheral effects. This technical guide provides an in-depth overview of scopolamine methyl nitrate's mechanism of action, receptor binding affinity, pharmacokinetic properties, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of muscarinic receptor antagonists.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Five subtypes of muscarinic receptors have been identified (M1-M5), each with distinct tissue distribution and signaling pathways, making them attractive therapeutic targets for a range of diseases.[1][2] this compound, also known as methscopolamine, acts as a non-selective antagonist at these receptors.[2] Unlike its tertiary amine parent compound, scopolamine, the quaternary structure of this compound results in poor penetration of the central nervous system (CNS), thereby minimizing central anticholinergic side effects.[3][4] This property makes it a valuable pharmacological tool for studying peripheral muscarinic receptor function and a therapeutic agent for conditions requiring the blockade of peripheral muscarinic effects.

Mechanism of Action

This compound functions as a competitive antagonist at all five muscarinic receptor subtypes.[2] It binds to the orthosteric site of the receptor, the same site as the endogenous agonist acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling cascades. This competitive antagonism can be overcome by increasing the concentration of the agonist.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors couple to different G-proteins to elicit their physiological effects.[2] this compound blocks these signaling pathways by preventing the initial receptor activation.

-

M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Figure 1: Signaling pathways of muscarinic receptor subtypes blocked by this compound.

Quantitative Data

The binding affinity of this compound for the five human muscarinic receptor subtypes is summarized in the table below. The affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

| This compound | 9.2 | 9.2 | 9.3 | 9.1 | 9.2 |

| Data compiled from radioligand binding assays.[2] |

As the data indicates, this compound is a potent, non-selective muscarinic receptor antagonist, exhibiting high affinity for all five receptor subtypes.[2]

Pharmacokinetic Properties

The quaternary ammonium structure of this compound significantly influences its pharmacokinetic profile, particularly its absorption and distribution.

| Parameter | Value | Species | Comments |

| Oral Bioavailability | 10-25% | Human | Poor and unreliable absorption due to its quaternary ammonium structure. |

| Elimination Half-life | 3-4 hours | Human | |

| Blood-Brain Barrier Penetration | Poor | Human/Animal | The permanent positive charge limits its ability to cross the blood-brain barrier.[3][4] |

| Metabolism | - | - | Limited information is available on the metabolic fate of methscopolamine. |

| Excretion | - | - | Believed to be excreted primarily in the urine as unchanged drug and metabolites, and in the feces as unabsorbed drug. |

Note: Comprehensive pharmacokinetic data for this compound is limited. The provided information is based on available data and general characteristics of quaternary ammonium anticholinergic agents.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a muscarinic receptor antagonist.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for each muscarinic receptor subtype.

Materials:

-

Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[2]

-

Radiolabeled ligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (e.g., 1 µM atropine).

-

96-well filter plates.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of this compound.

-

Total and Non-specific Binding: Include wells for total binding (membranes + [³H]-NMS) and non-specific binding (membranes + [³H]-NMS + excess unlabeled antagonist like atropine).

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.

Objective: To determine the potency of this compound in blocking agonist-induced G-protein activation at M2 and M4 receptors.

Materials:

-

Membrane preparations from cells expressing M2 or M4 receptors.

-

[³⁵S]-GTPγS.

-

Muscarinic agonist (e.g., carbachol).

-

This compound.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

GDP.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of this compound for a defined period (e.g., 30 minutes) at 30°C.

-

Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol (B1668302) at its EC80) to the wells and incubate for a further period.

-

Initiation of Reaction: Add [³⁵S]-GTPγS to initiate the binding reaction and incubate for a specific time (e.g., 60 minutes) at 30°C.

-

Termination and Harvesting: Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer.

-

Scintillation Counting: Measure the amount of bound [³⁵S]-GTPγS using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of inhibition of agonist-stimulated [³⁵S]-GTPγS binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of M1, M3, and M5 receptor activation.

Objective: To determine the potency of this compound in blocking agonist-induced calcium release via M1, M3, and M5 receptors.

Materials:

-

Cells stably expressing M1, M3, or M5 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Muscarinic agonist (e.g., acetylcholine).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., 1 hour at 37°C).

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specific period (e.g., 15-30 minutes) at room temperature.

-

Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Agonist Injection and Reading: Inject a fixed concentration of the muscarinic agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis:

-

Measure the peak fluorescence response or the area under the curve for each well.

-

Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a muscarinic receptor antagonist like this compound.

Figure 2: Experimental workflow for characterizing a muscarinic receptor antagonist.

Conclusion

This compound is a potent, non-selective muscarinic receptor antagonist with a distinct pharmacokinetic profile characterized by poor CNS penetration. This makes it an invaluable tool for isolating and studying peripheral muscarinic receptor functions in preclinical research. Its clinical utility lies in its ability to mitigate peripheral cholinergic overstimulation with a reduced risk of central side effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this and other muscarinic receptor antagonists. Further research into the specific metabolic pathways and a more detailed pharmacokinetic profile in humans would be beneficial for optimizing its therapeutic applications.

References

A Technical Guide to Scopolamine Methyl Nitrate for Acetylcholine Receptor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine (B1681570) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of scopolamine, serves as a potent and valuable tool in the study of acetylcholine (B1216132) receptors. As a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), it plays a crucial role in elucidating the physiological and pathological roles of these receptors throughout the body.[1][2] Its positive charge restricts its ability to cross the blood-brain barrier, making it particularly useful for investigating peripheral muscarinic receptor functions without the confounding central nervous system effects associated with its tertiary amine parent compound, scopolamine.[3] This in-depth technical guide provides a comprehensive overview of scopolamine methyl nitrate's mechanism of action, quantitative binding data, detailed experimental protocols, and the signaling pathways it modulates, intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their studies.

Mechanism of Action

This compound functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[4] It competes with the endogenous neurotransmitter, acetylcholine (ACh), and other muscarinic agonists for the same binding site on the receptor.[5] By binding to the receptor without activating it, this compound prevents the conformational changes necessary for signal transduction. This blockade inhibits the downstream signaling cascades typically initiated by agonist binding.

The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of ion channels.[8][9] this compound, by blocking these initial activation steps, allows researchers to probe the specific functions of these pathways in various tissues and disease models.

Quantitative Data: Binding Affinities of this compound and Related Compounds

The affinity of this compound and its parent compound, scopolamine, for different muscarinic receptor subtypes is a critical parameter in experimental design. The following table summarizes key binding affinity (Ki) and inhibitory concentration (IC50) values from various studies. These values are essential for determining appropriate ligand concentrations in binding assays and functional studies.

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Tissue/Cell Line | Reference |

| N-[3H]Methylscopolamine | M1 | 0.6 (Kd) | Cultured rat neostriatal neurons | [10] | |

| N-[3H]Methylscopolamine | M2/M3 | 0.128 (Kd) | Cerebellar granule cells | [3] | |

| Scopolamine HBr | Muscarinic (non-selective) | 55.3 | [11] | ||

| Pirenzepine | M1 | 62 | Cultured rat neostriatal neurons | [10] | |

| AF-DX 116 | M1 | 758 | Cultured rat neostriatal neurons | [10] | |

| 4-DAMP | M3 | [12] | |||

| Methoctramine | M2 | 31 (High affinity) | Cerebellar granule cells | [3] | |

| Methoctramine | M3 | 2,620 (Low affinity) | Cerebellar granule cells | [3] |

Experimental Protocols

Radioligand Binding Assay with [3H]-N-Methylscopolamine

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

Materials:

-

[3H]-N-Methylscopolamine (specific activity ~70-90 Ci/mmol)

-

Cell membranes or tissue homogenates expressing muscarinic receptors

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Unlabeled this compound or atropine (B194438) (for non-specific binding)

-

Test compounds

-

96-well filter plates (e.g., GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge at 1,000 x g to remove nuclei and large debris. Centrifuge the supernatant at 20,000 x g to pellet the membranes. Wash the pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of Assay Buffer (for total binding) or 10 µM unlabeled scopolamine/atropine (for non-specific binding).

-

50 µL of various concentrations of the test compound.

-

50 µL of [3H]-NMS at a concentration near its Kd (e.g., 0.3 nM).

-

100 µL of membrane preparation (typically 20-50 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-NMS and Kd is its dissociation constant.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. researchgate.net [researchgate.net]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. M1 and M3 muscarinic receptor subtypes in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Scopolamine Methyl Nitrate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of scopolamine (B1681570) methyl nitrate (B79036), a quaternary ammonium (B1175870) compound derived from scopolamine. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development. This document details the synthesis, chemical properties, and analytical methodologies related to scopolamine methyl nitrate, with a focus on providing practical, actionable information for laboratory and research applications.

Introduction

This compound, also known as methscopolamine (B88490) nitrate, is a peripherally acting muscarinic antagonist. The quaternization of the tertiary amine in the parent compound, scopolamine, to a quaternary ammonium salt significantly limits its ability to cross the blood-brain barrier. This chemical modification reduces the central nervous system side effects associated with scopolamine, making it a valuable compound for therapeutic applications where peripheral anticholinergic effects are desired.[1][2] Its primary mechanism of action is the competitive inhibition of acetylcholine (B1216132) at muscarinic receptors in the parasympathetic nervous system.[2]

This guide will cover the synthesis of this compound from its precursor, scopolamine, providing a detailed experimental protocol. It will also present its key chemical and physical properties in a structured format, detail analytical methods for purity and impurity profiling, and illustrate the relevant biological signaling pathway.

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of the tertiary amine of scopolamine. While direct methylation with methyl nitrate is a theoretical possibility, a more common and well-documented approach involves a two-step process: initial quaternization with a methyl halide (e.g., methyl bromide) followed by an ion exchange reaction to introduce the nitrate anion.[3][4]

Synthesis Workflow

The overall workflow for the synthesis of this compound from scopolamine hydrobromide trihydrate is depicted below. This process involves the liberation of the scopolamine free base, followed by quaternization and subsequent anion exchange.

References

An In-depth Technical Guide to the Anticholinergic Properties of Scopolamine Methyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopolamine (B1681570) methyl nitrate (B79036), a quaternary ammonium (B1175870) derivative of scopolamine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its positively charged nitrogen atom restricts its passage across the blood-brain barrier, leading to a predominantly peripheral anticholinergic profile. This technical guide provides a comprehensive overview of the anticholinergic properties of scopolamine methyl nitrate, focusing on its receptor binding affinities, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its anticholinergic effects by competitively blocking the binding of the neurotransmitter acetylcholine to its receptors at parasympathetic neuroeffector junctions. This antagonism is not uniform across all muscarinic receptor subtypes (M1-M5), and understanding its binding affinity profile is crucial for predicting its pharmacological effects. By inhibiting acetylcholine-mediated signaling, this compound effectively reduces parasympathetic tone, leading to effects such as decreased salivation and gastrointestinal motility.[1][2][3][4]

Quantitative Receptor Binding Affinity

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the compound required to occupy 50% of the receptors, with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | Ki (nM) | pKi |

| M1 | 0.20 | 9.70 |

| M2 | 0.18 | 9.74 |

| M3 | 0.22 | 9.66 |

| M4 | 0.16 | 9.80 |

| M5 | 0.19 | 9.72 |

| Note: The pKi is the negative logarithm of the Ki value. Data presented are approximate and can vary based on experimental conditions. |

As the data indicates, this compound is a potent, non-selective muscarinic receptor antagonist, demonstrating high affinity across all five receptor subtypes.[1]

Signaling Pathway Modulation

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions through distinct signaling cascades.[5][6] this compound, as an antagonist, blocks the initiation of these pathways by acetylcholine. The primary pathways affected are the Gq/11 and Gi/o pathways.

Antagonism of the Gq/11 Pathway (M1, M3, M5 Receptors)

The M1, M3, and M5 muscarinic receptor subtypes primarily couple to G proteins of the Gq/11 family.[1][5][7] Activation of this pathway by acetylcholine leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6][7][8] this compound blocks the initial receptor activation, thereby inhibiting this entire cascade.

Antagonism of the Gi/o Pathway (M2, M4 Receptors)

The M2 and M4 muscarinic receptor subtypes couple to inhibitory G proteins of the Gi/o family.[9] When activated by acetylcholine, the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. This compound's blockade of M2 and M4 receptors prevents these inhibitory effects.

Experimental Protocols

The anticholinergic properties of this compound are characterized using a variety of in vitro assays. These include binding assays to determine receptor affinity and functional assays to measure the antagonist's effect on receptor-mediated cellular responses.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine), from which the Ki value is calculated.

Methodology:

-

Receptor Preparation: Membranes are prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[1]

-

Incubation: The receptor membranes are incubated in a buffer solution with a fixed concentration of the radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand is washed away.[1]

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.[1]

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Functional Assays

Functional assays are essential to confirm that receptor binding translates into a biological effect.

This assay measures the activation of G proteins, which is an early event in GPCR signaling.[10][11] Antagonists are assessed by their ability to inhibit agonist-stimulated G protein activation.

Methodology:

-

Membrane Preparation: Prepare cell membranes containing the muscarinic receptor subtype of interest.

-

Incubation: Incubate membranes with a fixed concentration of an agonist (e.g., acetylcholine), varying concentrations of this compound, and the non-hydrolyzable GTP analog, [35S]GTPγS.[10][12]

-

Reaction Termination: The binding reaction is stopped, and bound [35S]GTPγS is separated from the free form via filtration.

-

Quantification: Radioactivity is measured via scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [35S]GTPγS binding is quantified to determine its potency as an antagonist.

This assay is specific for Gq/11-coupled receptors (M1, M3, M5) and measures changes in intracellular calcium concentration.[13][14]

Methodology:

-

Cell Culture: Use whole cells expressing the target receptor (M1, M3, or M5).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[15][16] The dye's fluorescence increases upon binding to calcium.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Stimulate the cells with a fixed concentration of an agonist (e.g., carbachol) to induce calcium release.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation).[13][15]

-

Data Analysis: Quantify the inhibition of the agonist-induced calcium response by this compound to determine its potency (IC50).[1]

Conclusion

This compound is a potent, non-selective muscarinic antagonist with high affinity for all five receptor subtypes. Its anticholinergic activity stems from the competitive blockade of acetylcholine binding, thereby inhibiting both Gq/11 and Gi/o-mediated signaling pathways. The characterization of its binding and functional properties relies on a suite of well-established in vitro assays, including radioligand binding, GTPγS binding, and calcium mobilization studies. This comprehensive understanding of its pharmacological profile is essential for its application in both research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. teachmephysiology.com [teachmephysiology.com]

- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 16. agilent.com [agilent.com]

The Genesis of a Quaternary Anticholinergic: An In-depth Technical Guide on the Initial Discovery and History of Scopolamine Methyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scopolamine (B1681570) methyl nitrate (B79036), also known as methscopolamine (B88490) nitrate, is a peripherally acting muscarinic antagonist that emerged as a significant therapeutic agent in the mid-20th century, primarily for the management of peptic ulcers and other gastrointestinal disorders characterized by hypermotility and hypersecretion. As a quaternary ammonium (B1175870) derivative of scopolamine, its discovery was a pivotal step in the development of anticholinergic drugs with reduced central nervous system (CNS) side effects. This technical guide provides a comprehensive overview of the initial discovery, synthesis, and historical development of scopolamine methyl nitrate, with a focus on its early pharmacological evaluation. It includes detailed experimental protocols from foundational studies, quantitative data from early investigations, and visualizations of its mechanism of action.

Initial Discovery and Synthesis

The development of this compound is rooted in the broader history of modifying natural alkaloids to enhance their therapeutic properties. While scopolamine, a tertiary amine, was isolated in 1880, its clinical utility was often hampered by CNS effects such as drowsiness and confusion. The quaternization of scopolamine to form its methyl derivative was a strategic chemical modification aimed at limiting its passage across the blood-brain barrier, thereby confining its anticholinergic activity primarily to the periphery.

Methscopolamine was patented in 1902 and was approved for medical use in the United States by 1947, with its first approval dating to April 1953 for the treatment of peptic ulcers.[1][2] Hyoscine methonitrate (this compound) was introduced in 1947 for use as a gastrointestinal antispasmodic.

Synthesis Protocol

The initial synthesis of this compound involves a two-step process starting from scopolamine hydrobromide.

Step 1: Quaternization of Scopolamine with Methyl Bromide

-

Scopolamine base is first liberated from its hydrobromide salt.

-

The free base is then reacted with methyl bromide in a pressure flask at room temperature for an extended period (e.g., 96 hours).

-

The resulting white solid, N-methylscopolammonium bromide (methscopolamine bromide), is washed with dry ether to remove any unreacted starting materials.

Step 2: Anion Exchange to Form the Nitrate Salt

-

The synthesized N-methylscopolammonium bromide is dissolved in water.

-

An equivalent amount of silver nitrate (AgNO3) solution is added to the solution.

-

This results in the precipitation of silver bromide (AgBr), which is subsequently removed by filtration.

-

The filtrate, containing the desired N-methylscopolammonium nitrate, is then evaporated to dryness to yield the final product.

Early Pharmacological and Clinical Investigations

The primary therapeutic indication for the initial clinical use of this compound was the management of peptic ulcer disease.[3] Its efficacy was attributed to its ability to reduce gastric acid secretion and gastrointestinal motility.[4][5]

Key Early Clinical Study (1955)

A notable early study published in the Journal of the American Medical Association in 1955 investigated the effect of orally administered methscopolamine bromide on gastric secretion in patients with duodenal ulcers.[6]

Experimental Protocol: Measurement of Gastric Secretion [6]

-

Patient Population: Patients with diagnosed duodenal ulcers.

-

Procedure:

-

Overnight fasting of the subjects.

-

Placement of a gastric tube for the collection of gastric contents.

-

Collection of a basal gastric secretion sample for a specified period.

-

Oral administration of a single dose of methscopolamine bromide.

-

Continuous collection of gastric secretions at timed intervals post-administration.

-

-

Analysis: The collected gastric juice was analyzed for volume and total acid content.

This study demonstrated that oral administration of methscopolamine bromide led to a significant reduction in both the volume and acidity of gastric secretions in duodenal ulcer patients.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). By blocking the binding of the endogenous neurotransmitter acetylcholine, it inhibits parasympathetic nerve stimulation of smooth muscle and glandular tissues.

There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G protein signaling pathways. The peripheral effects of this compound are primarily mediated through the blockade of M1, M2, and M3 receptors.

-

M1 and M3 Receptor Blockade: These receptors are coupled to Gq/11 proteins. Their antagonism by this compound inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium mobilization leads to the relaxation of smooth muscle and a reduction in glandular secretions.

-

M2 Receptor Blockade: These receptors are coupled to Gi/o proteins. Their antagonism by this compound prevents the inhibition of adenylyl cyclase, leading to a less pronounced decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels.

Quantitative Data from Early Studies

While early studies often reported qualitative effects, quantitative data on the antimuscarinic potency of this compound and related compounds were generated in subsequent in vitro pharmacological assays.

| Compound | Target | Assay | Potency (Relative to Atropine) |

| This compound | Muscarinic Receptors | Guinea Pig Ileum Contraction | Potency comparable to Atropine Methyl Nitrate |

| Atropine Methyl Nitrate | Muscarinic Receptors | Guinea Pig Ileum Contraction | Potency comparable to this compound |

| Scopolamine (tertiary) | Muscarinic Receptors | Guinea Pig Ileum Contraction | More potent than quaternary derivatives |

| Atropine (tertiary) | Muscarinic Receptors | Guinea Pig Ileum Contraction | More potent than quaternary derivatives |

Note: This table is a representation of findings from early comparative studies. Specific numerical values (e.g., pA2, Ki) are not consistently available in the earliest literature but relative potencies were established.

Conclusion

The initial discovery and development of this compound represent a significant advancement in autonomic pharmacology. Through chemical modification of a naturally occurring alkaloid, researchers were able to create a peripherally selective antimuscarinic agent that proved valuable in the treatment of gastrointestinal disorders. The early clinical and pharmacological studies, though lacking the quantitative rigor of modern drug development, successfully established its mechanism of action and therapeutic utility. This foundational work paved the way for the development of a wider range of quaternary ammonium anticholinergic drugs and provided valuable insights into the structure-activity relationships of muscarinic receptor antagonists.

References

- 1. Deep Scientific Insights on methscopolamine bromide's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 2. Methylscopolamine bromide - Wikipedia [en.wikipedia.org]

- 3. What is Methscopolamine Bromide used for? [synapse.patsnap.com]

- 4. Methscopolamine Monograph for Professionals - Drugs.com [drugs.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Oral use of methscopolamine (pamine) bromide in treatment of duodenal ulcer; effect on human gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Scopolamine Methyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine (B1681570) methyl nitrate (B79036), also known as methscopolamine (B88490) nitrate, is a peripherally acting muscarinic receptor antagonist. Its chemical structure includes a quaternary ammonium (B1175870) group, which limits its ability to cross the blood-brain barrier. This property makes it an invaluable tool in neuroscience and pharmacology research to differentiate between central and peripheral cholinergic effects. In in vivo studies, it is frequently used to investigate the role of the peripheral cholinergic system in various physiological processes without the confounding central effects seen with scopolamine hydrobromide. These application notes provide detailed protocols for in vivo experiments using scopolamine methyl nitrate, along with relevant quantitative data and signaling pathway information.

Signaling Pathway of Muscarinic M2 Receptor

This compound is a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors. The M2 subtype is prominently expressed in the heart and presynaptically on neurons. The following diagram illustrates the canonical signaling pathway of the M2 muscarinic receptor, which is inhibited by this compound.

Figure 1: M2 muscarinic receptor signaling pathway antagonism.

Quantitative Data from In Vivo Studies

The following table summarizes dosages and key findings from in vivo studies utilizing this compound.

| Animal Model | Dosage | Administration Route | Key Findings | Reference |

| Rats | 0.15 mg/kg (4 times/day) | Not specified | Reduced ventromedial hypothalamic (VMH) obesity by 31%. | |

| Cats | Not specified | Intraperitoneal (i.p.) | Did not significantly affect predatory behavior patterns, though meat and mouse consumption was somewhat disturbed. | |

| Rats | 0.08, 0.16, or 0.32 mg/ml/kg | Not specified | Dose-dependently decreased response rates in a fixed-consecutive-number schedule. | |

| Rats | 0.125, 0.25, 0.50, or 1.0 mg/kg | Not specified | Did not disrupt visual and auditory discrimination performance, but increased the number of uncompleted trials. |

Experimental Protocols

Assessment of Gastrointestinal Motility (Charcoal Meal Test)

This protocol is designed to assess the effect of this compound on gastrointestinal transit time in rodents.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)

-

Oral gavage needles

-

Dissection tools

-

Ruler

Procedure:

-

Animal Preparation: Fast adult male Wistar rats (200-250 g) for 18-24 hours with free access to water.

-

Drug Administration:

-

Prepare a solution of this compound in the chosen vehicle.

-

Administer the desired dose of this compound (e.g., 0.1-1.0 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

-

Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal (1 ml per 100 g body weight) orally using a gavage needle.

-

Observation Period: Return the animals to their cages for a predetermined period (e.g., 20-30 minutes).

-

Euthanasia and Dissection:

-

Humanely euthanize the animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Perform a laparotomy to expose the gastrointestinal tract.

-

-

Measurement:

-

Carefully dissect the small intestine from the pyloric sphincter to the cecum.

-

Lay the intestine flat on a clean surface without stretching.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pyloric sphincter.

-

-

Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the small intestine:

-

% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

-

Compare the % transit between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.

-

Induction of Peripheral Muscarinic Blockade for Behavioral Studies

This protocol describes the general procedure for administering this compound to induce peripheral cholinergic blockade as a control in behavioral experiments.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Syringes and needles for injection

Procedure:

-

Solution Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.

-

Dosing:

-

The typical dose range for inducing peripheral muscarinic blockade in rodents is 0.1 to 1.0 mg/kg. The optimal dose should be determined in pilot studies for the specific behavioral paradigm.

-

Calculate the injection volume based on the animal's body weight and the concentration of the drug solution.

-

-

Administration:

-

Administer the this compound solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

The timing of administration relative to the behavioral test is critical and should be consistent across all animals. A common pre-treatment time is 30 minutes before the test.

-

-

Behavioral Testing: Conduct the behavioral assay (e.g., T-maze, novel object recognition, open field test) at the predetermined time after drug administration.

-

Control Group: A control group receiving an equivalent volume of the vehicle should be included in the experimental design.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo experiment involving this compound.

Figure 2: General experimental workflow for in vivo studies.

Application Notes and Protocols for Scopolamine-Induced Memory Loss Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing scopolamine (B1681570) methyl nitrate (B79036) for the induction of memory impairment in preclinical research. This model is a well-established pharmacological tool for studying the mechanisms of memory and for screening potential nootropic and anti-amnesic drug candidates.

Introduction

Scopolamine is a non-selective muscarinic receptor antagonist that interferes with cholinergic transmission, a critical component of memory formation and retrieval.[1] By blocking muscarinic acetylcholine (B1216132) receptors, scopolamine induces a transient state of cognitive deficit, particularly affecting learning acquisition and short-term memory, which mimics certain aspects of neurodegenerative diseases like Alzheimer's disease.[2][3][4] This model is widely used due to its reliability and the extensive body of literature supporting its application.

Mechanism of Action

Scopolamine-induced memory impairment is primarily attributed to the blockade of muscarinic acetylcholine receptors in the brain.[1] However, its effects extend to other neurotransmitter systems, creating a complex neurochemical cascade that results in cognitive deficits.

Key Signaling Pathways Involved:

-

Cholinergic System: As a direct antagonist, scopolamine inhibits the binding of acetylcholine to muscarinic receptors, thereby disrupting cholinergic signaling essential for synaptic plasticity and memory encoding.[2]

-

Glutamatergic System: Scopolamine indirectly affects the glutamatergic system, which is crucial for learning and memory.[5][6] This includes interactions with NMDA and AMPA receptors, key players in long-term potentiation (LTP), a cellular correlate of memory.[5]

-

Dopaminergic System: Scopolamine can increase dopamine (B1211576) release by inhibiting M2/4 muscarinic autoreceptors on dopaminergic presynaptic neurons.[5][6] Since both excessive and insufficient dopamine levels can impair memory, this dysregulation contributes to the cognitive deficits.[5][6]

-

Other Systems: The serotonergic and histaminergic systems are also implicated in the effects of scopolamine on memory, although these interactions are less well-defined.[5][6]

Below is a diagram illustrating the primary mechanism of scopolamine's action on the cholinergic synapse.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mdpi.com [mdpi.com]

- 3. Modelling dementia: effects of scopolamine on memory and attention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Attenuation of scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Scopolamine Methyl Nitrate in Cognitive Function Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of scopolamine (B1681570) methyl nitrate (B79036) in cognitive function studies. This document details the underlying mechanisms, experimental protocols for key behavioral assays, and quantitative data from preclinical studies. Scopolamine, a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, is widely used to induce cognitive deficits in animal models, thereby creating a platform to test potential therapeutic agents. Its peripherally acting quaternary ammonium (B1175870) salt, scopolamine methyl nitrate (also known as methylscopolamine or N-methylscopolamine), is an essential tool to differentiate the central and peripheral effects of muscarinic antagonism on cognition.

Mechanism of Action

Scopolamine exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs) in both the central nervous system (CNS) and the periphery.[1] In the CNS, the blockade of M1 muscarinic receptors, which are abundant in brain regions critical for learning and memory such as the hippocampus and cortex, is primarily responsible for the induction of cognitive impairments.[2] This antagonism disrupts cholinergic neurotransmission, which is crucial for processes like memory formation, attention, and executive function.[3]

Scopolamine's impact on cognition is not limited to the cholinergic system; it also indirectly affects other neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems.[4][5] For instance, scopolamine can inhibit M2/4 muscarinic autoreceptors on dopaminergic presynaptic neurons, leading to an increase in dopamine (B1211576) release.[4][5]

This compound, due to its charged nature, has limited ability to cross the blood-brain barrier.[6] Consequently, it primarily acts on peripheral muscarinic receptors. This characteristic makes it an invaluable control compound in cognitive studies. By comparing the effects of scopolamine with those of this compound, researchers can isolate the centrally mediated cognitive effects of muscarinic receptor blockade from its peripheral side effects.[6]

Signaling Pathways

The blockade of muscarinic receptors by scopolamine initiates a cascade of intracellular signaling events that contribute to cognitive dysfunction.

Data Presentation: Quantitative Effects on Cognitive Function

The following tables summarize the quantitative data from various preclinical studies investigating the effects of scopolamine and this compound on cognitive performance in different behavioral tasks.

Table 1: Effects of Scopolamine and this compound in the Novel Object Recognition (NOR) Test

| Compound | Animal Model | Dose (mg/kg) | Route | Key Findings | Reference |

| Scopolamine | Mice | 0.3, 1, 3 | s.c. | Reduced recognition performance at all doses. | [6] |

| Methylscopolamine | Mice | 1 | s.c. | No effect on recognition performance. | [6] |

Table 2: Effects of Scopolamine in the Morris Water Maze (MWM) Test

| Animal Model | Dose (mg/kg) | Route | Key Findings | Reference |

| CD-1 Mice | 1 | i.p. | Increased escape latency. | [7] |

| Mice | 0.5, 1, 3 | i.p. | Dose-dependent increase in escape latency. | [8] |

| Rats | Not Specified | Not Specified | Impaired place navigation. | [9] |

Table 3: Effects of Scopolamine in the Passive Avoidance Test

| Animal Model | Dose (mg/kg) | Route | Key Findings | Reference |

| Immature Rats (18, 21, 30 days old) | 1.0 | i.p. | Increased number of trials to criterion. | [10] |

| Immature Rats (15 days old) | 2.0 | i.p. | Showed drug-related deficits. | [10] |

| Mice | 1 and 3 | i.p. | Induced amnesia (reduced latency and duration). | [11] |

Table 4: Effects of Scopolamine in the Y-Maze Test

| Animal Model | Dose (mg/kg) | Route | Key Findings | Reference |

| Rats (8 months old) | 0.1, 0.4, 0.8 | i.p. | 0.1 mg/kg selectively impaired working memory; higher doses impaired both working and reference memory. | [12] |

| Rats (16 months old) | 0.05, 0.1, 0.4 | i.p. | Showed greater impairments with scopolamine compared to 8-month-old rats. | [12] |

| Mice | 10 | i.p. | Reduced time spent in the novel arm. | [13] |

Experimental Protocols

Detailed methodologies for key behavioral assays used in scopolamine-induced cognitive deficit models are provided below.

Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory.[14]

Apparatus:

-

A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

An escape platform submerged 1-2 cm below the water surface.

-

Visual cues are placed around the room and should remain constant throughout the experiment.

Procedure:

-

Acquisition Phase (Training):

-

Mice are trained to find the hidden platform over several days (e.g., 4-5 days) with multiple trials per day.

-

For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions, facing the wall of the pool.

-

The mouse is allowed to swim and find the platform for a maximum of 60-90 seconds.

-

If the mouse fails to find the platform within the allotted time, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds before being removed.

-

The time to reach the platform (escape latency), path length, and swimming speed are recorded using a video tracking system.

-

-

Probe Trial (Memory Retention):

-

24 hours after the last training session, the platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are measured as indices of memory retention.

-

Drug Administration:

-

Scopolamine or this compound is typically administered intraperitoneally (i.p.) 20-30 minutes before the first trial of each training day.

Passive Avoidance Test

This test assesses fear-motivated learning and memory.

Apparatus:

-

A two-compartment apparatus with a light and a dark chamber separated by a guillotine door.

-

The floor of the dark compartment is equipped with a grid that can deliver a mild foot shock.

Procedure:

-